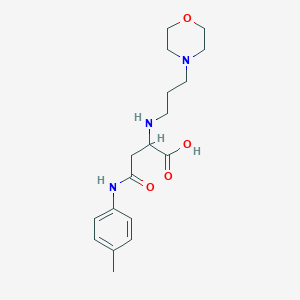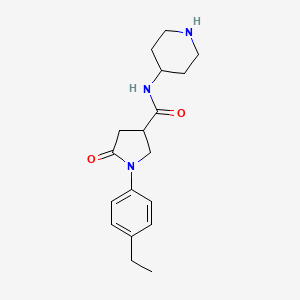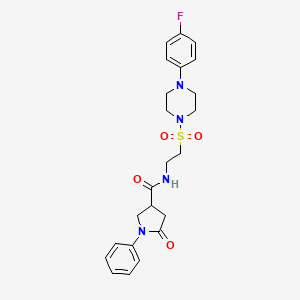![molecular formula C21H22ClNO4 B2579955 2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide CAS No. 1421493-86-8](/img/structure/B2579955.png)
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes chlorophenoxy and methoxyphenoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride . This intermediate is then reacted with 4-(2-methoxyphenoxy)but-2-yn-1-amine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the context of its use and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
- 2-Chloro-4-(4-chlorophenoxy)-methyl phenyl ketone
- 2-(4-Chloro-2-methylphenoxy)acetic acid
Uniqueness
2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-21(2,27-17-12-10-16(22)11-13-17)20(24)23-14-6-7-15-26-19-9-5-4-8-18(19)25-3/h4-5,8-13H,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATXZIGGNSJCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC#CCOC1=CC=CC=C1OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2579872.png)

![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)
![4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2579878.png)
![N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2579879.png)
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/new.no-structure.jpg)
![[2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2579882.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2579885.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2579887.png)





